10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
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Overview
Description
10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[73002,6]dodeca-1(12),2,4,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the methyl and phenyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 10-(5-chloro-2-methylphenyl)-4-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
- 4-tert-butyl-10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Uniqueness
10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
10-methyl-4-(4-methylphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-3-6-15(7-4-13)16-11-18-17-8-5-14(2)20(17)10-9-19(18)12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNCTFWVSWDXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN4C(=CC=C4C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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